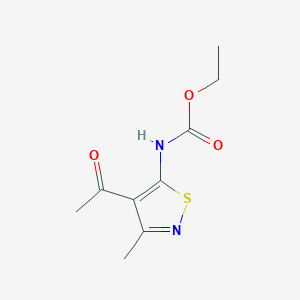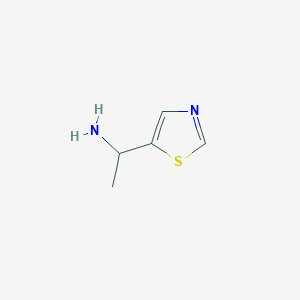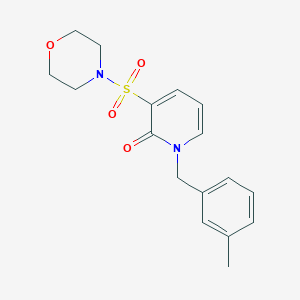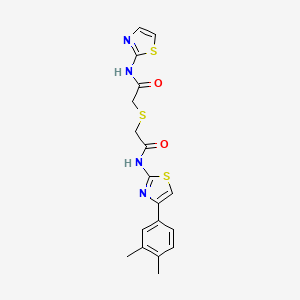
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazole and acetamide derivatives involves catalysis under specific conditions to achieve the desired chemical structure. For example, Yu et al. (2014) demonstrated the preparation of novel acetamide derivatives using carbodiimide condensation, identifying compounds via IR, 1H NMR, and elemental analyses (Yu et al., 2014). These methods may parallel those used in synthesizing the compound of interest, highlighting the importance of precise catalytic conditions and analytical techniques in the synthesis process.
Molecular Structure Analysis
The analysis of the molecular structure of related compounds has been facilitated by X-ray diffraction and spectroscopic methods. For instance, Saravanan et al. (2016) explored the molecular structure of a related acetamide, providing insights into the orientation of phenyl and thiazole rings and their intermolecular interactions (Saravanan et al., 2016). Such analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interactions in biological systems.
Chemical Reactions and Properties
The reactivity of acetamide derivatives with various reagents can lead to a wide range of chemical reactions, forming different functional groups and molecular structures. Obydennov et al. (2013) discussed how the reaction conditions, including solvent and substituents, influence the outcome, yielding functionalized thiophenes or thiazolidinylidenes (Obydennov et al., 2013). These findings underscore the versatility of acetamide derivatives in synthesizing heterocyclic compounds with diverse chemical properties.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Research on related compounds provides insights into how structural variations affect these properties, although specific studies on our compound of interest are not directly available. Understanding these properties is essential for the compound's application in various fields, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity, and complexation behavior, of acetamide derivatives have been a subject of study. Duran and Canbaz (2013) determined the pKa values of similar compounds, shedding light on their acidic nature and potential for protonation (Duran & Canbaz, 2013). These properties are crucial for understanding the compound's behavior in chemical reactions and its interactions with biological molecules.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Novel Synthesis Methods
Research has developed new methods for synthesizing thiazole derivatives, demonstrating the versatility and adaptability of thiazole chemistry in creating complex molecules for various applications. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation highlights efficient strategies for constructing thiazole compounds with potential biological activities (Yu et al., 2014).
Chemical Transformations
The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the chemical flexibility of thiazole derivatives, enabling the creation of a wide range of compounds with different properties and potential applications (Albreht et al., 2009).
Biological and Pharmacological Applications
Antimicrobial Activity
Thiazole derivatives have been studied for their antimicrobial properties, with several compounds showing significant activity against various bacterial and fungal strains. This research suggests the potential of thiazole compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer Activity
Some thiazole derivatives have demonstrated anticancer activity in preclinical studies, offering insights into their potential therapeutic applications. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed compounds with selective cytotoxicity against cancer cell lines, suggesting the feasibility of thiazole-based compounds in cancer therapy (Evren et al., 2019).
Enzyme Inhibition and Potential for Diabetes Treatment
Research on bi-heterocyclic compounds, including thiazole derivatives, has explored their enzyme inhibition properties, with some showing significant anti-diabetic potential. This highlights the role of thiazole derivatives in developing new treatments for diabetes and related metabolic disorders (Abbasi et al., 2020).
Propriétés
IUPAC Name |
2-[2-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-11-3-4-13(7-12(11)2)14-8-27-18(20-14)22-16(24)10-25-9-15(23)21-17-19-5-6-26-17/h3-8H,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEBEOWXWIRQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
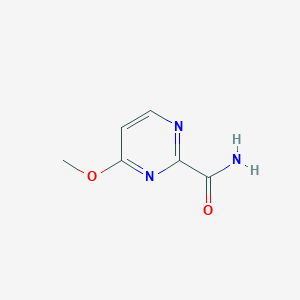
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)
![2-[2-(3-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2495299.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)
